5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile
CAS No.:
Cat. No.: VC17513336
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 5-[[(2R)-1-methoxypropan-2-yl]amino]pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C10H13N3O/c1-8(7-14-2)13-10-4-3-9(5-11)12-6-10/h3-4,6,8,13H,7H2,1-2H3/t8-/m1/s1 |
| Standard InChI Key | UIDYHBVRPVXRSS-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@H](COC)NC1=CN=C(C=C1)C#N |
| Canonical SMILES | CC(COC)NC1=CN=C(C=C1)C#N |
Introduction
Chemical Structure and Stereochemical Features
The molecular architecture of 5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile centers on a pyridine ring substituted at the 2-position with a carbonitrile group (-C≡N) and at the 5-position with an amino group derived from (2R)-1-methoxypropan-2-amine. The stereochemistry at the propan-2-yl group introduces chirality, which is critical for interactions with biological targets. The methoxy (-OCH₃) substituent on the propan-2-amine moiety enhances solubility and influences electronic properties through inductive effects .
Comparisons with structurally related compounds, such as 5-fluoro-2-(1-(5-fluoropyridin-2-yl)ethylamino)-6-(5-methyl-1H-pyrazol-3-ylamino)nicotinonitrile , reveal that the carbonitrile group often participates in hydrogen bonding and dipole interactions, while the methoxypropan-2-amine chain may facilitate membrane permeability due to its lipophilic character.
Synthetic Methodologies
Rh-Catalyzed Coupling Reactions
Biological Activity and Mechanism of Action
While direct pharmacological data for 5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile are unavailable, its structural analogs provide clues to potential bioactivities:
The carbonitrile group may engage in hydrogen bonding with enzymatic active sites, while the methoxypropan-2-amine moiety could enhance blood-brain barrier penetration, suggesting applications in neurodegenerative diseases .
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 4-Aminopyridine | Lacks methoxypropan-2-amine | Potassium channel blocker |
| 3-Pyridinemethanol | Hydroxymethyl vs. carbonitrile | Antimicrobial |
| 6-Methylpyridin-3-carbonitrile | Methyl vs. methoxypropan-2-amine | Anti-inflammatory |
The unique combination of carbonitrile and chiral methoxypropan-2-amine in 5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile may synergize multiple bioactivities, offering advantages over simpler analogs.
Challenges and Future Directions
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Stereochemical Purity: Ensuring enantiomeric purity during synthesis is critical, as the (2R) configuration likely dictates biological specificity .
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ADMET Profiling: Predictive modeling of absorption, distribution, metabolism, excretion, and toxicity (ADMET) is needed to assess druggability.
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Target Identification: High-throughput screening against kinase libraries or ion channels could reveal primary targets .
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